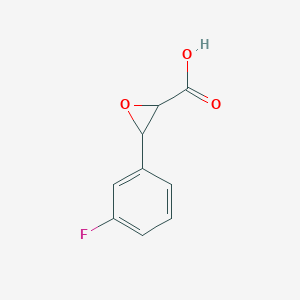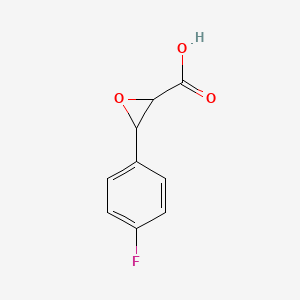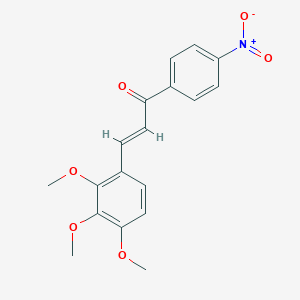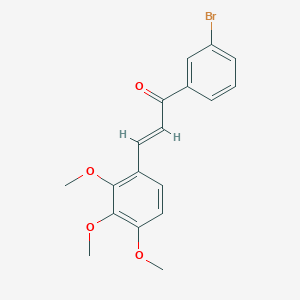
3-(3-Fluorophenyl)oxirane-2-carboxylic acid
Descripción general
Descripción
3-(3-Fluorophenyl)oxirane-2-carboxylic acid is a chemical compound with the molecular formula C9H7FO3 . It has a molecular weight of 182.153 and is categorized under Carboxylic Acids .
Molecular Structure Analysis
The molecular structure of 3-(3-Fluorophenyl)oxirane-2-carboxylic acid is represented by the formula C9H7FO3 . This indicates that the molecule consists of 9 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms .Chemical Reactions Analysis
The reaction of oxirane with carboxylic acid, catalyzed by a tertiary amine, leads to the formation of β-hydroxypropyl ester . This reaction involves a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-Fluorophenyl)oxirane-2-carboxylic acid include a molecular weight of 182.153 . The CAS Number is 1287217-88-2 .Aplicaciones Científicas De Investigación
Chiral Resolution Reagent
A notable application of compounds related to 3-(3-Fluorophenyl)oxirane-2-carboxylic acid is in chiral resolution. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane serves as an enantiopure chiral resolution reagent, facilitating the regioselective ring-opening of α-chiral primary and secondary amines. This process allows for the straightforward analysis of scalemic mixtures of amines through diastereomeric products easily identifiable by NMR and HPLC, showcasing its versatility as a synthetic tool in organic chemistry (Rodríguez-Escrich et al., 2005).
Synthesis of Biologically Active Compounds
3-(3-Fluorophenyl)oxirane-2-carboxylic acid derivatives serve as useful intermediates in synthesizing biologically active compounds. A study highlighted the ultrasonic and solvent-free synthesis of regioselective diastereomeric adducts and heterocyclic products, emphasizing the compound's role in generating antibacterial agents. The steric factor was found to significantly influence regioselectivity, indicating the compound's utility in creating structurally diverse and biologically relevant molecules (El‐sayed et al., 2017).
Novel Rearrangements and Synthesis Methodologies
The compound has also been investigated for novel synthetic routes and rearrangements. A study described a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for synthesizing di- and mono-oxalamides. This method showcases the compound's role in developing new synthetic strategies that yield high-value chemical products efficiently (Mamedov et al., 2016).
Advanced Material Synthesis
In the realm of material science, derivatives of 3-(3-Fluorophenyl)oxirane-2-carboxylic acid have been utilized in synthesizing carbon dots with high fluorescence quantum yields. Such materials are of significant interest for their potential applications in bioimaging and sensing, attributed to the organic fluorophores derived from these compounds, indicating their role in creating advanced functional materials (Shi et al., 2016).
Mecanismo De Acción
The mechanism of action for the reaction of oxirane with carboxylic acid involves a series of parallel consecutive stages . Initially, the tertiary amine is quaternized by the activated oxirane. This is followed by the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane .
Propiedades
IUPAC Name |
3-(3-fluorophenyl)oxirane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-6-3-1-2-5(4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZSTHNSMLBPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2C(O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B3096558.png)
![N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3096564.png)
![Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B3096571.png)
![5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline](/img/structure/B3096575.png)









